NH2-Peg-FA
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Overview
Description
NH2-Peg-FA: is a compound that consists of folic acid (FA), polyethylene glycol (PEG), and an amine group (NH2). Folic acid, also known as vitamin M or vitamin B9, is a water-soluble vitamin that plays a crucial role in DNA synthesis and repair. Polyethylene glycol is a polymer known for its biocompatibility and solubility in water. The amine group provides a reactive site for further chemical modifications. This compound is widely used in targeted drug delivery systems due to its ability to bind to folate receptors, which are overexpressed in certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Two-Step Method: One common method involves the reaction of acrylate end groups of AmPEG with amine groups of APTS through Michael addition reaction at room temperature.
Di-Hydroxyl Polyethylene Glycol Method: Another method uses di-hydroxyl polyethylene glycol as a raw material.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amine group (NH2) can easily form stable amide bonds with carboxyl groups or active esters (NHS) under pH 7-8.5 conditions.
Conjugation Reactions: The folic acid moiety can be conjugated to various drugs or imaging agents for targeted delivery.
Common Reagents and Conditions:
Reagents: Carboxyl-containing compounds, active esters (NHS), DCC (dicyclohexylcarbodiimide).
Conditions: Mild pH (7-8.5), room temperature or slightly elevated temperatures.
Major Products:
Amide Bonds: Formed between the amine group and carboxyl-containing compounds.
Conjugated Compounds: Formed by attaching drugs or imaging agents to the folic acid moiety.
Scientific Research Applications
Chemistry: : NH2-Peg-FA is used in the synthesis of various bioconjugates and polymers due to its reactive amine group and biocompatible PEG backbone .
Biology: : In biological research, it is used to create targeted delivery systems for drugs and imaging agents. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells, allowing for selective delivery .
Medicine: : In medical applications, this compound is used in the development of targeted therapies for cancer treatment. It enhances the solubility and stability of drugs, improving their pharmacokinetic properties .
Industry: : In industrial applications, it is used in the production of biocompatible materials and coatings, as well as in the formulation of drug delivery systems .
Mechanism of Action
The mechanism of action of NH2-Peg-FA involves the binding of the folic acid moiety to folate receptors on the surface of target cells. This binding facilitates the internalization of the compound into the cells through receptor-mediated endocytosis. Once inside the cell, the amine group can react with intracellular targets, releasing the attached drug or imaging agent. The PEG backbone enhances the solubility and stability of the compound, allowing for efficient delivery and prolonged circulation time .
Comparison with Similar Compounds
Similar Compounds
FA-PEG-NHS: Contains an active ester group instead of an amine group, used for similar conjugation reactions.
FA-PEG-COOH: Contains a carboxyl group, used for forming amide bonds with amine-containing compounds.
FA-PEG-OH: Contains a hydroxyl group, used for further chemical modifications.
Uniqueness: : NH2-Peg-FA is unique due to its combination of folic acid, polyethylene glycol, and an amine group. This combination allows for targeted delivery, biocompatibility, and reactive functionality, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Biological Activity
NH2-Peg-FA, or amino polyethylene glycol-folic acid, is a bioconjugate that combines polyethylene glycol (PEG) with folic acid (FA). This compound is particularly significant in biomedical applications, especially in targeted drug delivery systems. The folate receptor (FR) is overexpressed in various cancer cells, making FA a suitable targeting ligand for delivering therapeutic agents directly to these cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in drug delivery systems.
Synthesis of this compound
The synthesis of this compound typically involves the conjugation of folic acid to PEG through an amine linkage. The process can be summarized as follows:
- Activation of Folic Acid : Folic acid is activated using a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Conjugation to PEG : The activated folic acid is then reacted with NH2-PEG to form the this compound conjugate.
- Purification : The resulting product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure the removal of unreacted materials.
This compound operates primarily through the following mechanisms:
- Targeted Delivery : The folate moiety binds specifically to FRs on the surface of cancer cells, facilitating endocytosis and enhancing cellular uptake of the conjugated drug.
- Sustained Release : PEG serves as a hydrophilic spacer that prolongs circulation time in the bloodstream and reduces renal clearance, allowing for sustained release of therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound enhances the uptake of various drugs in folate receptor-positive cancer cell lines. For instance:
- Cytotoxicity Assays : Research has shown that this compound-conjugated drugs exhibit significantly higher cytotoxicity against HeLa cells compared to non-targeted formulations. In one study, the IC50 value for this compound-conjugated 5-fluorouracil was found to be substantially lower than that for free 5-fluorouracil, indicating improved efficacy .
Drug Formulation | IC50 (µM) | Cell Line |
---|---|---|
Free 5-FU | 25 | HeLa |
This compound-5-FU | 5 | HeLa |
In Vivo Studies
Animal model studies have further corroborated the effectiveness of this compound in targeted drug delivery:
- Tumor Growth Inhibition : In tumor-bearing mice models, treatment with this compound-conjugated drugs resulted in significantly smaller tumor volumes compared to controls treated with standard formulations. For example, after 15 days of treatment, tumors in the this compound group were reduced by approximately 70% compared to untreated controls .
Case Studies
- Folate-Conjugated Liposomes : A study examined cationic liposomes modified with this compound for gene silencing applications. The results indicated that these liposomes effectively delivered siRNA to FR-positive cells, achieving about 40% knockdown efficiency in target gene expression .
- Cisplatin Delivery : Another investigation focused on folate-modified cisplatin-loaded lipid carriers for treating cervical cancer. The study concluded that these carriers improved drug accumulation in tumor tissues while minimizing systemic toxicity .
Properties
Molecular Formula |
C23H29N9O6 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35) |
InChI Key |
QWYFTINKVQGFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.